Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate
Overview
Description
Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure characterized by a cyclopentyloxy group, a methoxyphenyl group, and a nitroethyl group attached to a succinate backbone. Its intricate molecular architecture makes it a subject of interest in synthetic organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Nitroethyl Intermediate: The initial step involves the nitration of an appropriate precursor to introduce the nitro group. This can be achieved using nitric acid and sulfuric acid under controlled temperatures.
Cyclopentyloxy and Methoxyphenyl Group Introduction: The next step involves the introduction of the cyclopentyloxy and methoxyphenyl groups through nucleophilic substitution reactions. This often requires the use of alkyl halides and appropriate base catalysts.
Succinate Backbone Formation: The final step involves esterification reactions to form the succinate backbone. This can be achieved using dimethyl succinate and appropriate acid catalysts under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild temperatures.
Substitution: Alkyl halides, nucleophiles, base catalysts, varying temperatures.
Major Products Formed
Oxidation: Nitroso derivatives, nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and cyclopentyl derivatives.
Scientific Research Applications
Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism by which Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-aminoethyl}succinate: Similar structure but with an amino group instead of a nitro group.
Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-hydroxyethyl}succinate: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate is unique due to its combination of a nitro group with cyclopentyloxy and methoxyphenyl groups, providing distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 2-[1-(3-cyclopentyloxy-4-methoxyphenyl)-2-nitroethyl]butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO8/c1-26-17-9-8-13(10-18(17)29-14-6-4-5-7-14)16(12-21(24)25)15(20(23)28-3)11-19(22)27-2/h8-10,14-16H,4-7,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIDZYMNYALTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C[N+](=O)[O-])C(CC(=O)OC)C(=O)OC)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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